3-(3-Chloro-4-fluorophenyl)benzonitrile
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Overview
Description
3-(3-Chloro-4-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 3-(3-Chloro-4-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(3-Chloro-4-fluorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as an inhibitor in enzyme-catalyzed reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The specific pathways and molecular targets depend on the context of its application, such as its use as an enzyme inhibitor in biological studies .
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)benzonitrile can be compared with other similar compounds, such as:
3-Chloro-4-fluorobenzonitrile: A closely related compound with similar chemical properties but lacking the additional phenyl group.
4-Fluorobenzonitrile: Another related compound with only a fluorine substituent on the benzene ring.
Biological Activity
3-(3-Chloro-4-fluorophenyl)benzonitrile, a compound with the molecular formula C13H8ClF, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloro and a fluorine substituent on a phenyl ring, which is attached to a benzonitrile moiety. This unique arrangement contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H8ClF |
Molecular Weight | 233.66 g/mol |
IUPAC Name | This compound |
CAS Number | 1365272-66-7 |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin production, making it a target for skin-whitening agents and treatments for hyperpigmentation disorders. The inhibition of tyrosinase can lead to reduced melanin synthesis, which is beneficial in cosmetic applications and dermatological treatments .
The mechanism by which this compound acts as a tyrosinase inhibitor involves its interaction with the active site of the enzyme. The presence of the chloro and fluorine substituents likely enhances its binding affinity, modifying the enzyme's conformation and thus inhibiting its activity. This structural modification can lead to decreased enzymatic activity, which is crucial for its potential use in treating conditions associated with excessive melanin production.
Case Studies and Research Findings
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of this compound in real biological systems.
- Formulation Development : Investigating various formulations for topical application to enhance skin penetration and therapeutic effects.
- Mechanistic Studies : Further elucidating the detailed mechanism of action at the molecular level to optimize structure-activity relationships.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHQJPCMYPHEFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742911 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-66-7 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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